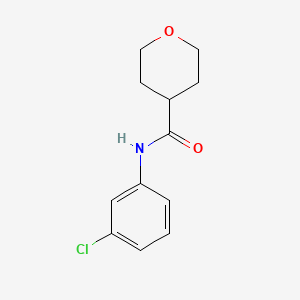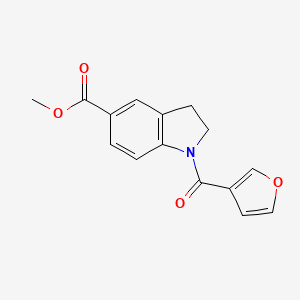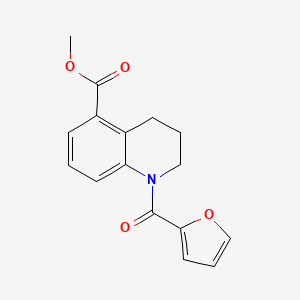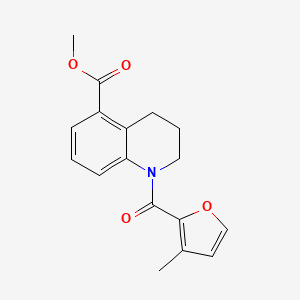![molecular formula C13H16N2O3 B7539451 N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide, also known as TMAO, is a naturally occurring compound found in various animal and plant-based foods. TMAO has gained significant attention in recent years due to its potential role in cardiovascular disease, kidney disease, and other health conditions. In
作用机制
The exact mechanism of action of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is not fully understood. However, it is believed that N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide may promote atherosclerosis by increasing the accumulation of cholesterol in the artery walls and by promoting inflammation. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide may also impair kidney function by increasing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the accumulation of cholesterol in the artery walls, promote inflammation, impair kidney function, and increase oxidative stress. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has also been shown to alter the gut microbiome, which may have implications for overall health.
实验室实验的优点和局限性
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has a number of advantages and limitations for lab experiments. It is readily available and relatively inexpensive. However, it can be difficult to work with due to its solubility properties. Additionally, N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide may have variable effects depending on the experimental conditions and the specific biological system being studied.
未来方向
There are a number of future directions for N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide research. One area of interest is the development of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide inhibitors, which may have therapeutic potential for cardiovascular and kidney disease. Another area of interest is the role of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide in other health conditions, such as diabetes and cancer. Finally, further research is needed to better understand the mechanism of action of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide and its effects on the gut microbiome.
Conclusion:
In conclusion, N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is a naturally occurring compound that has gained significant attention in recent years due to its potential role in cardiovascular disease, kidney disease, and other health conditions. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is synthesized in the liver from TMA, which is produced by gut bacteria during the digestion of certain foods. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has a number of biochemical and physiological effects, and it may have therapeutic potential for a variety of health conditions. Further research is needed to better understand the mechanism of action of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide and its effects on the gut microbiome.
合成方法
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is synthesized in the liver from trimethylamine (TMA), which is produced by gut bacteria during the digestion of certain foods such as fish, red meat, and eggs. TMA is then oxidized by flavin-containing monooxygenase (FMO) enzymes to form N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide.
科学研究应用
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has been extensively studied for its potential role in cardiovascular disease. Studies have shown that high levels of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide in the blood are associated with an increased risk of heart attack, stroke, and death. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has also been implicated in kidney disease, diabetes, and other health conditions.
属性
IUPAC Name |
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-6-12(10(3)17-8)13(16)15(4)7-11-5-9(2)18-14-11/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGNDPKIMGIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)


![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)




![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)